(6-Iodo-1,3-benzodioxol-5-yl)methanol
Overview
Description
(6-Iodo-1,3-benzodioxol-5-yl)methanol: is an organic compound characterized by the presence of an iodine atom attached to a benzodioxole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodo-1,3-benzodioxol-5-yl)methanol typically involves the iodination of a benzodioxole precursor followed by the introduction of a methanol group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzodioxole ring. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-80°C to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (6-Iodo-1,3-benzodioxol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a benzodioxole derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Formation of (6-Iodo-1,3-benzodioxol-5-yl)aldehyde or (6-Iodo-1,3-benzodioxol-5-yl)carboxylic acid.
Reduction: Formation of (1,3-benzodioxol-5-yl)methanol.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: (6-Iodo-1,3-benzodioxol-5-yl)methanol is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is used as a probe to study the effects of iodine-containing compounds on biological systems. Its ability to undergo substitution reactions makes it a valuable tool for labeling biomolecules with iodine.
Medicine: The compound has potential applications in medicinal chemistry for the development of iodinated pharmaceuticals. Its structure allows for the exploration of iodine’s role in drug activity and metabolism.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (6-Iodo-1,3-benzodioxol-5-yl)methanol involves its ability to undergo various chemical transformations, which can affect its interaction with biological targets. The iodine atom in the compound can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its molecular targets. Additionally, the methanol group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
(6-Nitro-1,3-benzodioxol-5-yl)methanol: Similar structure with a nitro group instead of an iodine atom.
(6-Bromo-1,3-benzodioxol-5-yl)methanol: Similar structure with a bromine atom instead of an iodine atom.
(6-Chloro-1,3-benzodioxol-5-yl)methanol: Similar structure with a chlorine atom instead of an iodine atom.
Uniqueness: (6-Iodo-1,3-benzodioxol-5-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, making this compound particularly valuable in applications requiring specific binding interactions.
Properties
IUPAC Name |
(6-iodo-1,3-benzodioxol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGKHOUSPOCIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314458 | |
Record name | (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69048-76-6 | |
Record name | NSC283806 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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